molecular formula C9H5BrFNO B6308914 5-(2-bromo-6-fluorophenyl)oxazole CAS No. 2024254-28-0

5-(2-bromo-6-fluorophenyl)oxazole

Cat. No.: B6308914
CAS No.: 2024254-28-0
M. Wt: 242.04 g/mol
InChI Key: DWKZQGXTRYGLDX-UHFFFAOYSA-N
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Description

5-(2-bromo-6-fluorophenyl)oxazole is an organic compound belonging to the class of heterocyclic compounds. It features an oxazole ring substituted with a 2-bromo-6-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromo-6-fluorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-6-fluoroaniline with glyoxylic acid, followed by cyclization under acidic conditions to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-bromo-6-fluorophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-(2-bromo-6-fluorophenyl)oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-bromo-6-fluorophenyl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the substituted phenyl group contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)oxazole
  • 5-(2-fluorophenyl)oxazole
  • 5-(2-bromophenyl)oxazole

Uniqueness

5-(2-bromo-6-fluorophenyl)oxazole is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can enhance its reactivity and binding properties compared to similar compounds with only one halogen substituent .

Properties

IUPAC Name

5-(2-bromo-6-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKZQGXTRYGLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=CN=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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